

Safety and Handling of 2,6-Dichloro-3-Nitrobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dichloro-3-nitrobenzaldehyde

Cat. No.: B1306182

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and handling precautions for **2,6-dichloro-3-nitrobenzaldehyde** (CAS No. 5866-97-7). The content is intended for professionals in research, scientific, and drug development fields who may handle this compound. This document synthesizes available safety data, outlines recommended handling procedures, and provides emergency protocols. While specific toxicological data for this compound is limited, this guide draws upon information from analogous chemical structures and general principles of chemical safety to offer a thorough understanding of the potential hazards and mitigation strategies.

Introduction

2,6-Dichloro-3-nitrobenzaldehyde is a substituted aromatic aldehyde containing both chloro and nitro functional groups. These structural features contribute to its reactivity and potential biological activity, making it a compound of interest in various chemical syntheses. However, these same features also necessitate careful handling due to potential health and environmental hazards. This guide aims to provide the necessary information to handle this chemical safely in a laboratory or research setting.

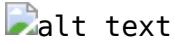
Physicochemical and Toxicological Data

While extensive toxicological studies on **2,6-dichloro-3-nitrobenzaldehyde** are not readily available in the public domain, the known physicochemical properties and data from structurally related compounds provide a basis for a thorough hazard assessment.

Physicochemical Properties

Property	Value	Reference
CAS Number	5866-97-7	[1]
Molecular Formula	C ₇ H ₃ Cl ₂ NO ₃	[1]
Molecular Weight	220.01 g/mol	[1]
Appearance	Solid	Sigma-Aldrich

Note: Specific data on properties like melting point, boiling point, and solubility for **2,6-dichloro-3-nitrobenzaldehyde** are not consistently available in the searched literature. Researchers should consult the supplier-specific Safety Data Sheet (SDS) for the most accurate information.


Toxicological Summary

Direct and quantitative toxicological data such as LD50 and LC50 values for **2,6-dichloro-3-nitrobenzaldehyde** are not specified in the available literature. Hazard identification is therefore based on GHS classifications and information for analogous compounds.

Hazard	Classification	Notes
Acute Oral Toxicity	Harmful if swallowed[2]	General classification for many nitroaromatic compounds.
Skin Corrosion/Irritation	Causes severe skin burns and eye damage[2]	Aromatic aldehydes and halogenated compounds can be irritants.
Serious Eye Damage/Irritation	Causes serious eye damage[2]	Expected based on skin corrosion/irritation classification.
Respiratory/Skin Sensitization	May cause an allergic skin reaction[2]	Aldehydes are known to have sensitizing potential.
Germ Cell Mutagenicity	Not Classified	Data not available. However, some nitroaromatic compounds are known to be mutagenic.
Carcinogenicity	Not Classified	No components are listed as carcinogens by IARC, ACGIH, NTP, or OSHA for analogous compounds[3]
Reproductive Toxicity	Not Classified	Data not available.

Hazard Identification and GHS Classification

Based on available safety data sheets for **2,6-dichloro-3-nitrobenzaldehyde** and its analogs, the following GHS hazard statements and pictograms are applicable.

Pictogram	Signal Word	Hazard Statements
		H302: Harmful if swallowed[2]
	Danger	H314: Causes severe skin burns and eye damage[2] H317: May cause an allergic skin reaction[2]

Experimental Protocols

While specific experimental protocols for the safety assessment of **2,6-dichloro-3-nitrobenzaldehyde** are not published, this section outlines standard methodologies for evaluating the key toxicological endpoints associated with its chemical class.

In Vitro Genotoxicity Assessment: Bacterial Reverse Mutation Assay (Ames Test)

This protocol is a standard method for assessing the mutagenic potential of a substance.

- Strain Preparation: Cultures of appropriate bacterial tester strains (e.g., *Salmonella typhimurium* TA98, TA100, TA1535, TA1537, and *Escherichia coli* WP2 uvrA) are grown overnight in nutrient broth at 37°C with shaking.
- Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix from induced rat liver) to mimic mammalian metabolism.
- Test Compound Preparation: A series of dilutions of **2,6-dichloro-3-nitrobenzaldehyde** are prepared in a suitable solvent (e.g., DMSO).
- Exposure: The bacterial strains are exposed to the test compound dilutions, along with positive and negative controls, in the presence and absence of the S9 mix.
- Plating: The treated bacteria are plated on a minimal agar medium lacking the specific amino acid required by the auxotrophic strains.
- Incubation: Plates are incubated at 37°C for 48-72 hours.
- Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Skin Irritation/Corrosion Assessment (OECD Test Guideline 404)

This protocol provides a method for assessing the potential of a substance to cause skin irritation or corrosion.

- **Animal Model:** Albino rabbits are typically used for this assay.
- **Test Substance Application:** A small amount (0.5 g of the solid compound) is applied to a small area of the animal's clipped skin. The application site is then covered with a gauze patch.
- **Exposure:** The exposure duration is typically 4 hours.
- **Observation:** After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) and graded according to a standardized scoring system.
- **Classification:** The severity and reversibility of the skin reactions are used to classify the substance as corrosive or irritant.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of **2,6-dichloro-3-nitrobenzaldehyde** can be inferred from the known mechanisms of its constituent functional groups: aromatic nitro compounds and aldehydes.

Potential Genotoxicity of Nitroaromatic Compounds

Nitroaromatic compounds are known to exert genotoxic effects through the metabolic reduction of the nitro group. This process can lead to the formation of reactive intermediates that can bind to DNA, forming DNA adducts and potentially leading to mutations.

Caption: Metabolic activation of nitroaromatic compounds leading to potential genotoxicity.

Aldehyde-Mediated Toxicity

The aldehyde functional group is electrophilic and can react with nucleophilic groups in biological macromolecules such as proteins and DNA. This can lead to the formation of covalent adducts, enzyme inactivation, and cellular damage.

[Click to download full resolution via product page](#)

Caption: General mechanism of aldehyde toxicity through reaction with biological macromolecules.

Handling and Storage

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this compound. The following PPE is recommended:

- Eye/Face Protection: Chemical safety goggles or a face shield.
- Skin Protection: Chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
- Respiratory Protection: If handling the powder outside of a certified chemical fume hood or if dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.

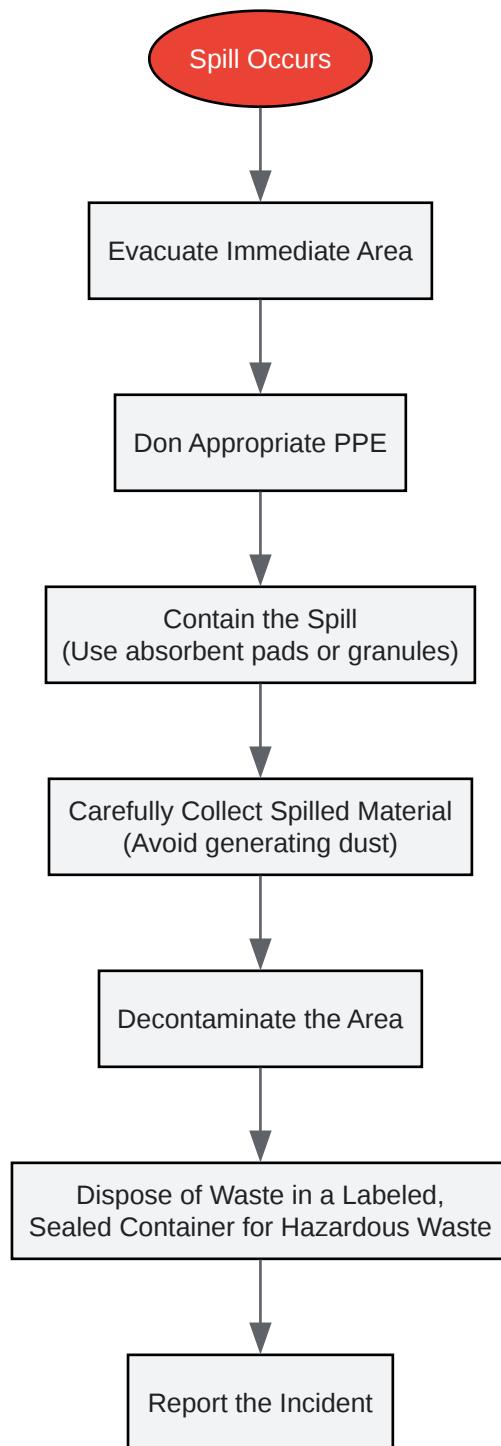
Safe Handling Practices

- Work in a well-ventilated area, preferably in a certified chemical fume hood.
- Avoid generating dust.
- Avoid contact with skin, eyes, and clothing.
- Do not eat, drink, or smoke in the work area.
- Wash hands thoroughly after handling.

Storage

- Store in a tightly closed container in a cool, dry, and well-ventilated area.

- Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.


Emergency Procedures

First Aid Measures

Exposure Route	First Aid Measures
Inhalation	Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact	Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion	Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill and Leak Procedures

A general workflow for responding to a spill of **2,6-dichloro-3-nitrobenzaldehyde** is outlined below.

[Click to download full resolution via product page](#)

Caption: Workflow for responding to a chemical spill.

Disposal Considerations

2,6-Dichloro-3-nitrobenzaldehyde is a halogenated organic compound and should be disposed of as hazardous waste.

- Collect waste material in a designated, labeled, and sealed container for halogenated organic waste.
- Do not dispose of this chemical down the drain or in the regular trash.
- Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

2,6-Dichloro-3-nitrobenzaldehyde presents several potential hazards that require careful management. While specific toxicological data is limited, its chemical structure suggests that it should be handled as a compound that is harmful if swallowed, causes severe skin and eye damage, and may cause an allergic skin reaction. Adherence to the safety precautions, handling procedures, and emergency protocols outlined in this guide is essential for minimizing risk to researchers and the environment. As with all chemicals, a thorough review of the supplier-specific Safety Data Sheet and a comprehensive, task-specific risk assessment should be completed before any work with this compound begins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. luminixhealth.com [luminixhealth.com]
- 3. gustavus.edu [gustavus.edu]
- To cite this document: BenchChem. [Safety and Handling of 2,6-Dichloro-3-Nitrobenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1306182#safety-and-handling-precautions-for-2-6-dichloro-3-nitrobenzaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com